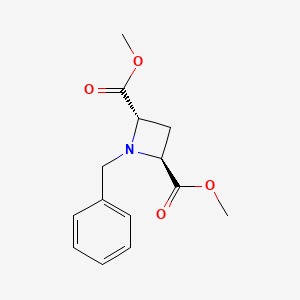

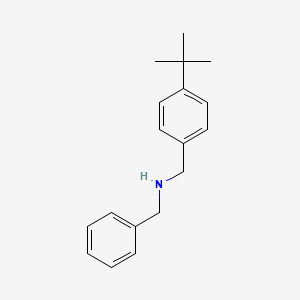

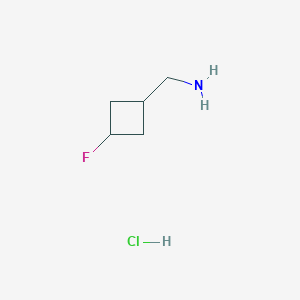

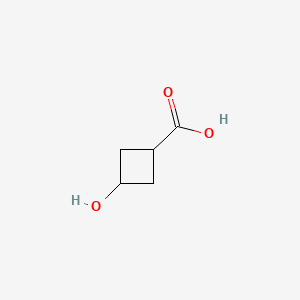

![molecular formula C9H13Cl2N3 B3022033 [(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 89219-02-3](/img/structure/B3022033.png)

[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Overview

Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .

Synthesis Analysis

The synthesis of similar compounds involves taking o-phenylenediamine and glycine in a high-pressure autoclave, adding 6mol/L of HCl, and stirring evenly. The mixture is then kept at 120°C for 48 hours. After cooling, concentrated ammonia is used to adjust the pH to around 8. The solid that precipitates out upon cooling to below 4°C is filtered, and the product is recrystallized from distilled water. Activated carbon is added for decolorization to obtain a colorless needle-shaped product .Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of similar compounds involve dissolving a 100 mg sample in 5 mL of methanol and analyzing it by GC–MS/MS .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form and a molecular weight of 234.13 . The InChI code is 1S/C9H11N3.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;;/h2-4H,6,10H2,1H3,(H,11,12);2*1H .Mechanism of Action

[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has been found to have a unique mechanism of action. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is known to improve cognitive function.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have potential anticancer activity.

Advantages and Limitations for Lab Experiments

[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. Additionally, it has been found to have unique properties that make it useful in the synthesis of other biologically active compounds. However, one limitation of using this compound is that it may have potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for the use of [(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride in scientific research. One potential direction is the development of new metal complexes for catalytic reactions. Another potential direction is the synthesis of new fluorescent probes for imaging applications. Additionally, further research is needed to evaluate the potential toxicity of this compound and to explore its potential use as a therapeutic agent for various diseases.

Conclusion:

This compound is a benzimidazole derivative that has gained significant attention in the field of scientific research. It has unique properties that make it useful in various laboratory experiments. The synthesis method is simple and efficient, and the compound has been found to have various biochemical and physiological effects. While there are some limitations to its use, there are several future directions for its use in scientific research. Overall, this compound has the potential to be a valuable tool in the field of scientific research.

Scientific Research Applications

[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has been used in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used in the synthesis of fluorescent probes for imaging applications. Additionally, it has been used as a building block for the synthesis of other biologically active compounds.

Safety and Hazards

The safety and hazards of similar compounds include acute toxicity when ingested orally and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Properties

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRCUYTZAWIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89219-02-3 | |

| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.